molecular formula C7H11N3O2S B11166463 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11166463
M. Wt: 201.25 g/mol
InChI Key: RTXPIYKRCQNNEH-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of ethoxymethyl isothiocyanate with hydrazine hydrate to form the intermediate 5-(ethoxymethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can intercalate into DNA, disrupting its replication and transcription processes. This leads to the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(phenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its ethoxymethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiadiazole derivatives and allows for unique applications in various fields .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C7H11N3O2S/c1-3-12-4-6-9-10-7(13-6)8-5(2)11/h3-4H2,1-2H3,(H,8,10,11)

InChI Key

RTXPIYKRCQNNEH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C

Origin of Product

United States

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